(1s,4s)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane
Overview
Description
(1s,4s)-2-(propan-2-yl)-2,5-diazabicyclo[221]heptane is a bicyclic compound containing nitrogen atoms
Mechanism of Action
Target of Action
It is known to be used as a starting material for the synthesis of chiral diazabicyclic ligands .
Mode of Action
It is known to be used as a precursor in the preparation of diazabicyclo[2.2.1]heptane derivatives as catalysts, which are applicable in asymmetric catalysis reactions .
Biochemical Pathways
It is known to be used as an organocatalyst in biginelli reaction of aromatic aldehydes with ethyl acetoacetate and urea .
Biochemical Analysis
Biochemical Properties
(1s,4s)-2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane is known to interact with various enzymes and proteins. It serves as a precursor in the preparation of diazabicyclo[2.2.1]heptane derivatives, which are applicable in asymmetric catalysis reactions
Cellular Effects
It has been observed that related compounds do not induce any necrotic (cytotoxic) death to normal human lymphocytes .
Molecular Mechanism
The molecular mechanism of (1s,4s)-2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane is complex. It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,4s)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclohexanone and isopropylamine.
Cyclization: The key step involves the cyclization of the intermediate to form the bicyclic structure. This can be achieved through a series of reactions including condensation and reduction.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclization reaction efficiently.
Continuous Flow Processes: Implementing continuous flow processes to enhance yield and reduce production time.
Automated Purification Systems: Using automated systems for purification to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1s,4s)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Halogens, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(1s,4s)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as a pharmaceutical intermediate or active ingredient.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure may be utilized in the development of novel materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- (1s,4s)-2-(methyl)-2,5-diazabicyclo[2.2.1]heptane
- (1s,4s)-2-(ethyl)-2,5-diazabicyclo[2.2.1]heptane
- (1s,4s)-2-(butyl)-2,5-diazabicyclo[2.2.1]heptane
Uniqueness
(1s,4s)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane is unique due to its specific substituent groups and stereochemistry, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
(1S,4S)-2-propan-2-yl-2,5-diazabicyclo[2.2.1]heptane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-6(2)10-5-7-3-8(10)4-9-7/h6-9H,3-5H2,1-2H3/t7-,8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMTXFNRSOTREL-YUMQZZPRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2CC1CN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C[C@@H]2C[C@H]1CN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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